molecular formula C23H21N3O7S B423327 4-[2-(2-methoxy-4-methylbenzoyl)carbohydrazonoyl]phenyl 3-nitro-4-methylbenzenesulfonate

4-[2-(2-methoxy-4-methylbenzoyl)carbohydrazonoyl]phenyl 3-nitro-4-methylbenzenesulfonate

Cat. No.: B423327
M. Wt: 483.5g/mol
InChI Key: JNOMJNGRXPCDAY-ZVHZXABRSA-N
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Description

4-[2-(2-methoxy-4-methylbenzoyl)carbohydrazonoyl]phenyl 3-nitro-4-methylbenzenesulfonate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a hydrazinylidene group, a methoxy-methylphenyl moiety, and a nitrobenzenesulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-methoxy-4-methylbenzoyl)carbohydrazonoyl]phenyl 3-nitro-4-methylbenzenesulfonate typically involves multiple steps. One common approach is the condensation reaction between 2-methoxy-4-methylbenzoyl hydrazine and 4-methyl-3-nitrobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-methoxy-4-methylbenzoyl)carbohydrazonoyl]phenyl 3-nitro-4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrobenzenesulfonate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-[2-(2-methoxy-4-methylbenzoyl)carbohydrazonoyl]phenyl 3-nitro-4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(2-methoxy-4-methylbenzoyl)carbohydrazonoyl]phenyl 3-nitro-4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-methylphenol: Known for its anti-inflammatory properties and used in various applications.

    4-Methyl-3-nitrobenzenesulfonate: Utilized in organic synthesis and as an intermediate in the production of dyes and pharmaceuticals.

Uniqueness

4-[2-(2-methoxy-4-methylbenzoyl)carbohydrazonoyl]phenyl 3-nitro-4-methylbenzenesulfonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H21N3O7S

Molecular Weight

483.5g/mol

IUPAC Name

[4-[(E)-[(2-methoxy-4-methylbenzoyl)hydrazinylidene]methyl]phenyl] 4-methyl-3-nitrobenzenesulfonate

InChI

InChI=1S/C23H21N3O7S/c1-15-4-11-20(22(12-15)32-3)23(27)25-24-14-17-6-8-18(9-7-17)33-34(30,31)19-10-5-16(2)21(13-19)26(28)29/h4-14H,1-3H3,(H,25,27)/b24-14+

InChI Key

JNOMJNGRXPCDAY-ZVHZXABRSA-N

SMILES

CC1=CC(=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])OC

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OS(=O)(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])OC

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])OC

Origin of Product

United States

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